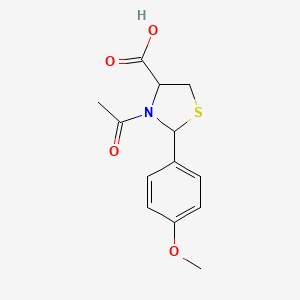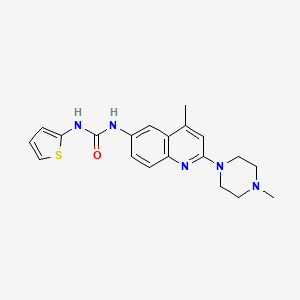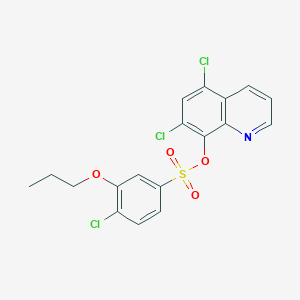![molecular formula C12H18N2O2 B2587184 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea CAS No. 866155-87-5](/img/structure/B2587184.png)
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea” is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O2/c1-3-8-14(12(16)13-2)9-10-4-6-11(15)7-5-10/h4-7,15H,3,8-9H2,1-2H3 (H,13,16) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.29 . It is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Understanding Hydroxyphenyl Compounds
1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea is a compound that can be analyzed in the broader context of hydroxyphenyl compounds' effects and applications in scientific research. While direct studies on this specific compound are scarce, insights can be gleaned from research on structurally related compounds, such as Bisphenol A (BPA) and its derivatives, which share the hydroxyphenyl group.
Environmental and Occupational Exposure
Research has highlighted the widespread use and environmental presence of Bisphenol A (BPA), a compound structurally related to this compound, due to its ability to interfere with or mimic estrogenic hormones. Occupational exposure to BPA, for instance, has been found to have significant health effects, including increased risk of male sexual dysfunction and potential effects on offspring when parents are exposed during pregnancy. These studies suggest the importance of assessing exposure risks and potential health impacts of structurally related compounds like this compound in both environmental and occupational settings (Ribeiro, Ladeira, & Viegas, 2017).
Xenoestrogenicity and Dental Materials
Another aspect of hydroxyphenyl compounds' applications involves their xenoestrogenic potential, particularly in dental materials. Studies have explored the xenoestrogenicity of dental materials due to Bisphenol A (BPA) and its derivatives, which are structurally related to this compound. The research concludes that, despite the potential for xenoestrogenic effects, there is no current evidence necessitating changes to the clinical application of these materials, suggesting that the benefits may outweigh the risks in certain contexts (Ruse Nd, 1997).
Antimicrobial Activity
Eugenol, another hydroxyphenyl compound, demonstrates significant antimicrobial activity, suggesting potential research applications for similar compounds in combating infections and disease. This activity spans a broad spectrum against fungi, gram-negative, and gram-positive bacteria, indicating a promising area for the development of new antimicrobial agents from hydroxyphenyl derivatives (Marchese et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea are not clearly defined. Given the compound’s structure, it may influence pathways involving phenolic compounds. Without specific target information, it is challenging to predict the exact pathways and downstream effects .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and is processed within the body .
properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-3-methyl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-14(12(16)13-2)9-10-4-6-11(15)7-5-10/h4-7,15H,3,8-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOHTDXJMWXPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)


![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)
![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)

